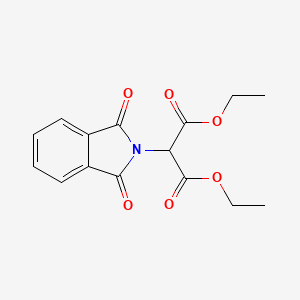
Tianeptine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tianeptine, sold under brand names such as Stablon, Tatinol, and Coaxil, is an atypical tricyclic antidepressant . It is mainly used in the treatment of major depressive disorder, but it may also be used to treat anxiety, asthma, and irritable bowel syndrome . Tianeptine has antidepressant and anxiolytic effects with a relative lack of sedative, anticholinergic, and cardiovascular side effects . It has been found to act as an atypical agonist of the μ-opioid receptor with clinically negligible effects on the δ- and κ-opioid receptors .
Synthesis Analysis
The synthesis of Tianeptine involves the reaction of tianeptine acid with deionized water in a reactor. The mixture is heated to 45°C and then treated with a 15% aqueous sodium hydroxide solution . After stirring and heating, the mixture is filtered and dried to obtain tianeptine sodium .
Molecular Structure Analysis
Tianeptine has a molecular formula of C21H25ClN2O4S . Its average mass is 436.952 Da and its monoisotopic mass is 436.122345 Da .
Chemical Reactions Analysis
Tianeptine undergoes a reaction with 4-chloro-7-nitrobenzofurazan (NBD-Cl) for its determination in tablets . The Tia-NBD derivative is monitored using a fluorescence detector .
Physical And Chemical Properties Analysis
Tianeptine is an atypical antidepressant and an agonist of the μ-opioid receptor . It also has effects on the glutamate system .
Safety and Hazards
Tianeptine carries a high risk of addiction, with dependence potentially developing in just a few weeks . Side effects range from mild, like headaches and constipation, to severe, including cardiovascular issues, liver and kidney damage, and even death . Withdrawal symptoms can be intense, akin to opioids, and may require hospitalization .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tianeptine involves the condensation of 7-chloro-4-hydroxyquinoline with ethyl bromoacetate, followed by reduction of the resulting ester to form the corresponding alcohol. This alcohol is then reacted with 2-aminoethanesulfonic acid to form Tianeptine.", "Starting Materials": [ "7-chloro-4-hydroxyquinoline", "ethyl bromoacetate", "sodium borohydride", "2-aminoethanesulfonic acid", "diethyl ether", "methanol", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 7-chloro-4-hydroxyquinoline with ethyl bromoacetate in the presence of sodium hydroxide and methanol to form ethyl 7-chloro-4-oxo-4H-quinoline-3-carboxylate", "Step 2: Reduction of ethyl 7-chloro-4-oxo-4H-quinoline-3-carboxylate with sodium borohydride in the presence of methanol to form ethyl 7-chloro-4-hydroxy-4H-quinoline-3-carboxylate", "Step 3: Reaction of ethyl 7-chloro-4-hydroxy-4H-quinoline-3-carboxylate with 2-aminoethanesulfonic acid in the presence of hydrochloric acid and diethyl ether to form Tianeptine", "Step 4: Purification of Tianeptine by recrystallization from a suitable solvent" ] } | |
Numéro CAS |
1159812-13-1 |
Formule moléculaire |
C21H26Cl2N2O4S |
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid;hydrochloride |
InChI |
InChI=1S/C21H25ClN2O4S.ClH/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);1H |
Clé InChI |
VALUNVMGXVWSGM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O |
SMILES canonique |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















